1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea
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Overview
Description
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a compound that belongs to the class of urea derivatives It features a benzodiazole moiety, which is a bicyclic structure containing a benzene ring fused to an imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with various targets in the body, leading to a wide range of effects. The specific interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea typically involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)aniline with cyclopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The benzodiazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzodiazole N-oxide derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzodiazole derivatives.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-1,3-benzothiazol-2-yl)phenyl]-3-cyclopentylurea: Similar structure but contains a benzothiazole moiety instead of a benzodiazole.
1-[3-(1H-1,3-benzimidazol-2-yl)phenyl]-3-cyclopentylurea: Contains a benzimidazole moiety instead of a benzodiazole.
1-[3-(1H-1,3-benzoxazol-2-yl)phenyl]-3-cyclopentylurea: Contains a benzoxazole moiety instead of a benzodiazole.
Uniqueness
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is unique due to its specific benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWERKKAZFRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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